molecular formula C21H18N2O2 B2840054 (E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate CAS No. 1637288-77-7

(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate

Cat. No.: B2840054
CAS No.: 1637288-77-7
M. Wt: 330.387
InChI Key: XXUZYCANKWASQU-SFQUDFHCSA-N
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Description

(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring, a cyano group, and an acrylate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate typically involves a multi-step process. One common method is the Fischer indole synthesis, followed by N-alkylation and subsequent cyanoacrylate formation. The reaction conditions often include the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The Fischer indole synthesis is carried out under acidic conditions, and the N-alkylation is performed using alkyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The acrylate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can react with the acrylate ester under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino-indole derivatives.

    Substitution: Substituted acrylate derivatives.

Scientific Research Applications

(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyano group and acrylate ester can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl indole-3-acrylate: Similar structure but lacks the cyano group.

    Indole-3-carbaldehyde: Contains an aldehyde group instead of the acrylate ester.

    Indole-3-acetic acid: A plant hormone with a carboxylic acid group.

Uniqueness

(E)-ethyl 3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylate is unique due to the presence of both the cyano group and the acrylate ester, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl (E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-2-25-21(24)17(13-22)12-18-15-23(14-16-8-4-3-5-9-16)20-11-7-6-10-19(18)20/h3-12,15H,2,14H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUZYCANKWASQU-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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